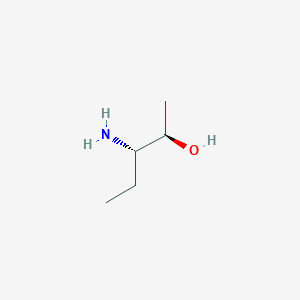

(2r,3s)-3-Aminopentan-2-ol

Descripción general

Descripción

“(2r,3s)-3-Aminopentan-2-ol” is a chiral compound with two stereogenic centers . The numbers 2 and 3 in the name represent the carbons that are stereogenic . The “R” and “S” configurations are determined based on the Cahn-Ingold-Prelog (CIP) rules .

Molecular Structure Analysis

The molecular structure of “(2r,3s)-3-Aminopentan-2-ol” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules allow us to unambiguously define the stereochemical configuration of any stereocenter .

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis

- Biocatalytic Routes to Chiral Aminodiols : The use of biocatalysis for synthesizing chiral amino alcohols, like (2S,3S)-2-aminopentane-1,3-diol, has been explored. This method involves using engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum, offering an environmentally friendly alternative to chemical routes (Smith et al., 2010).

Chemical and Enzymatic Synthesis

- Synthesis of Stereomers : Various studies have focused on synthesizing stereomers of aminopentane, such as (2S,3R) and (2S,3S) isomers, using methods like asymmetric Claisen rearrangement and enzymatic hydrolysis (Bakke et al., 1999).

- Synthesis of β,γ-Diamino Acids : Research has been conducted on converting compounds like (2R, 3S)-N-Boc-2-Amino-3-hydroxy-1-phenylbutane into β,γ-diamino acids, which are significant for their potential applications in pharmaceuticals (Kano et al., 1988).

Application in Antimicrobial and Biofuel Production

- Antimicrobial and Lubricating Oil Additives : Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, synthesized from 1-(propylsulfanyl)pentan-2-ol, have shown potential as antimicrobial additives in lubricating oils (Dzhafarov et al., 2010).

- Biofuel Production : Microorganisms engineered to produce pentanol isomers, including those derived from amino acid substrates like2-methyl-1-butanol and 3-methyl-1-butanol, are being explored for potential applications in biofuel production. These isomers are important as they can be naturally produced by microbial fermentations, and their enhanced production through metabolic engineering shows promise for future breakthroughs (Cann & Liao, 2009).

Chemical Property Studies

- Study of Chemical Structures and Interactions : Research has been conducted on the molecular structure and interactions of diastereoisomeric compounds like (2S,3S)- and (2R,3S)-N-Acetyl-2-amino-3-methylpentanoic acids, providing insights into the chemical properties and potential applications of these compounds (Yajima et al., 2009).

Pharmaceutical Applications

- Development of HIV Protease Inhibitors : Certain derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid, which relate to the structure of (2R,3S)-3-aminopentan-2-ol, have been studied for their potential as HIV protease inhibitors. These studies highlight the importance of structural modifications for enhancing pharmaceutical properties (Lehr et al., 1996).

Direcciones Futuras

The future directions for research on “(2r,3s)-3-Aminopentan-2-ol” could include further exploration of its synthesis, investigation of its chemical reactions, and evaluation of its potential applications. The development of methods for determining R/S configurations on different types of projections could also be a valuable area of future research .

Propiedades

IUPAC Name |

(2R,3S)-3-aminopentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGLDUWYUYHRF-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2r,3s)-3-Aminopentan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)

![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)

![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)

![8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3141671.png)